Halopemide
Halopemide
Halopemide is an inhibitor of phospholipase D (PLD).
Brand Name:
Vulcanchem
CAS No.:
59831-65-1
VCID:
VC0529745
InChI:
InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)
SMILES:
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F
Molecular Formula:
C21H22ClFN4O2
Molecular Weight:
416.9 g/mol
Halopemide
CAS No.: 59831-65-1
Inhibitors
VCID: VC0529745
Molecular Formula: C21H22ClFN4O2
Molecular Weight: 416.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 59831-65-1 |
---|---|
Product Name | Halopemide |
Molecular Formula | C21H22ClFN4O2 |
Molecular Weight | 416.9 g/mol |
IUPAC Name | N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide |
Standard InChI | InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29) |
Standard InChIKey | NBHPRWLFLUBAIE-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Description | Halopemide is an inhibitor of phospholipase D (PLD). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Halopemide; NSC 354856; NSC-354856; NSC354856; R34301; R-34301; R 34301; |
Reference | 1: Chevalier F, Carrera LC, Nussaume L, Maréchal E. Chemical Genetics in Dissecting Membrane Glycerolipid Functions. Subcell Biochem. 2016;86:159-75. doi: 10.1007/978-3-319-25979-6_7. Review. PubMed PMID: 27023235. 2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931. 3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925. 4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638. |
PubChem Compound | 65490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume